1,2-Dilauroyl-sn-glycero-3-phosphocholine

Description

Propriétés

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

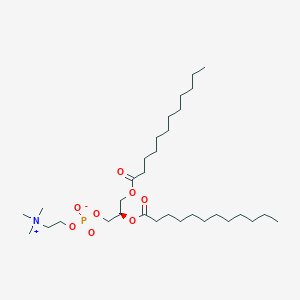

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phospholipid that plays a crucial role in various biochemical and pharmaceutical applications.[1][2] Its structure consists of a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[3][4] This amphiphilic nature, with a hydrophilic head and two hydrophobic tails, allows DLPC to self-assemble into stable lipid bilayers in aqueous environments, making it an invaluable tool for creating model cell membranes and liposomal drug delivery systems.[1][2]

Due to the relatively short length of its 12-carbon fatty acid chains, DLPC forms thinner and more fluid lipid bilayers compared to phospholipids with longer acyl chains.[3][4] This property is particularly advantageous for studying membrane dynamics, protein-lipid interactions, and for the formulation of specialized nanocarriers that can enhance the bioavailability and targeted delivery of therapeutic agents.[1][2] This guide provides a comprehensive overview of the structure, physicochemical properties, and experimental applications of DLPC.

Structure and Physicochemical Properties

DLPC is characterized by its well-defined chemical structure, which imparts consistent and reproducible physicochemical properties. It is a phosphatidylcholine 24:0, where the acyl groups at the sn-1 and sn-2 positions are specified as lauroyl (dodecanoyl).[4][5]

Figure 1: 2D Chemical Structure of DLPC.

Quantitative Data Summary

The key physicochemical properties of DLPC are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | [(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [5] |

| Synonyms | DLPC, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine, PC(12:0/12:0) | [5][6][7] |

| Molecular Formula | C₃₂H₆₄NO₈P | [1][6][7] |

| Molecular Weight | 621.8 g/mol | [5][6][7] |

| CAS Number | 18194-25-7 | [1][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Purity | ≥98% | [1][6][7] |

| Main Phase Transition (Tm) | -1°C to -0.4°C (Metastable ripple gel to liquid crystalline) | [8][9] |

| Solubility | Ethanol (~25 mg/ml) | [6][10] |

| Storage Temperature | -20°C | [10] |

| Hydrophobic Thickness (DHH) | 29.6 Å (at 50°C) | [11] |

Experimental Protocols

DLPC is widely used in the formation of liposomes and model membranes. The following sections detail standardized protocols for their preparation and characterization.

Liposome Preparation: Thin-Film Hydration and Extrusion

This method is a common and effective technique for producing unilamellar vesicles with a controlled size distribution.[12]

Methodology:

-

Lipid Film Formation:

-

Dissolve a predetermined amount of DLPC powder (and other lipids or lipophilic drugs, if applicable) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[12]

-

Attach the flask to a rotary evaporator. The water bath should be set to a temperature well above the lipid's phase transition temperature (Tm); for DLPC, room temperature is sufficient.

-

Rotate the flask and gradually reduce the pressure to evaporate the solvent. This will result in a thin, uniform lipid film on the inner surface of the flask.[12]

-

To ensure complete removal of residual solvent, which can affect membrane properties, place the flask under a high vacuum for at least 2 hours or overnight.[12]

-

-

Hydration:

-

Add an aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the flask containing the dry lipid film.[12] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Agitate the flask by vortexing or gentle shaking. The lipid film will gradually peel off the glass and hydrate to form multilamellar vesicles (MLVs). This process can take 30-60 minutes.[12]

-

-

Vesicle Sizing (Extrusion):

-

To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extrusion device.[12]

-

The MLV suspension is loaded into a gas-tight syringe and forced through the membrane into a second syringe. This process is typically repeated an odd number of times (e.g., 21 times) to ensure the final collection is in the second syringe and the sample is homogenized.[12][13]

-

The resulting suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.[12]

-

Figure 2: Experimental workflow for DLPC liposome preparation.

Vesicle Characterization: Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension.[14] It works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.[14] Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion.

Methodology (DLS):

-

Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[15] The sample should be free of dust and aggregates, which can be ensured by filtering the buffer and centrifuging the sample at low speed before measurement.[13]

-

Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Set the temperature, solvent viscosity, and refractive index parameters according to the experimental conditions.

-

Measurement: The instrument illuminates the sample with a laser and a detector measures the scattered light intensity fluctuations over time.

-

Data Analysis: A correlation function is generated from the intensity data. From this, the diffusion coefficient of the particles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic radius (particle size). The polydispersity index (PDI) is also calculated, which indicates the breadth of the size distribution.[15]

Determination of Phase Transition Temperature (Tm)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When a lipid bilayer undergoes a phase transition (e.g., from a gel state to a liquid-crystalline state), it absorbs heat, which is detected as an endothermic peak on the DSC thermogram.[8]

Methodology:

-

Sample Preparation: A precise amount of the hydrated DLPC liposome suspension (typically 1-5 mg/mL) is hermetically sealed in an aluminum DSC pan.[16]

-

Reference Preparation: An equal volume of the hydration buffer is sealed in a reference pan.[16]

-

DSC Analysis: Both pans are placed in the DSC instrument and heated (and/or cooled) at a constant rate over a defined temperature range that encompasses the expected Tm of DLPC.

-

Data Analysis: The heat flow difference between the sample and reference is plotted against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). For DLPC, a heating scan starting from -10°C shows a single endothermic peak at approximately -0.4°C, which is assigned as the main transition between the metastable ripple gel (P'β) and the liquid crystalline (Lα) phases.[8]

Determination of Critical Micelle Concentration (CMC)

Principle: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[17] Below the CMC, surfactant molecules exist as monomers in the solution. At and above the CMC, additional surfactant molecules aggregate to form micelles.[17] This transition is accompanied by abrupt changes in the physical properties of the solution, which can be monitored.[18] The fluorescence probe method, often using pyrene, is a highly sensitive technique.

Methodology (Fluorescence Probe Method):

-

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below CMC), the ratio of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a significant decrease in the I₁/I₃ ratio.[19]

-

Sample Preparation: Prepare a series of DLPC solutions of varying concentrations in an aqueous buffer. A small, constant amount of pyrene is added to each solution.

-

Fluorescence Measurement: The fluorescence emission spectra of pyrene are recorded for each sample using a spectrofluorometer (excitation ~335 nm). The intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) emission peaks are measured.

-

Data Analysis: The I₁/I₃ ratio is plotted as a function of the logarithm of the DLPC concentration. The resulting plot is typically a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, where the ratio changes most sharply.[19]

Applications in Research and Drug Development

Model Cell Membranes

DLPC's ability to form stable, thin lipid bilayers makes it an excellent component for creating artificial membranes.[1] These model systems are crucial for:

-

Studying Membrane Dynamics: Investigating lipid lateral diffusion, phase behavior, and the formation of lipid domains.[20]

-

Protein-Lipid Interactions: Understanding how membrane proteins insert into, and function within, a lipid bilayer.

-

Membrane Permeability: Assessing the passive diffusion of small molecules across a lipid barrier.

Drug Delivery Systems

DLPC is extensively used in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[2] Its biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs are key advantages.[2]

-

Enhanced Bioavailability: Encapsulating poorly soluble drugs within DLPC liposomes can improve their stability and solubility in physiological environments.

-

Targeted Delivery: The surface of DLPC liposomes can be modified with ligands (e.g., antibodies, peptides) to target specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[2]

Figure 3: Encapsulation of drugs within a DLPC liposome.

Role in Signaling Pathways

While intact DLPC is not a direct signaling molecule, its metabolic products are crucial second messengers in cellular signaling. Phospholipases, such as Phospholipase A₂, C, and D, can hydrolyze phosphatidylcholines like DLPC to generate bioactive lipids.

-

Phospholipase C (PLC): Cleaves the phosphodiester bond to produce diacylglycerol (DAG) and phosphocholine. DAG is a key activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD): Hydrolyzes the terminal phosphodiester bond to yield phosphatidic acid (PA) and choline.

-

Phospholipase A₂ (PLA₂): Removes the fatty acid at the sn-2 position, generating lysophosphatidylcholine (LPC) and a free fatty acid (lauric acid in this case). LPC has its own signaling roles and can influence membrane properties.

Figure 4: Metabolic pathways of phosphatidylcholine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. DLPC, 18194-25-7 | BroadPharm [broadpharm.com]

- 4. This compound | 18194-25-7 [chemicalbook.com]

- 5. This compound | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 14. news-medical.net [news-medical.net]

- 15. 2.3. Liposome Suspension Characterization [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. agilent.com [agilent.com]

- 20. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

CAS Number: 18194-25-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic, saturated phospholipid featuring two 12-carbon lauroyl chains.[1][2][3] Its well-defined chemical structure and distinct physicochemical properties make it a valuable tool in membrane biology, biochemistry, and pharmaceutical sciences.[4] This guide provides an in-depth overview of DLPC, including its physical and chemical characteristics, key applications with detailed experimental protocols, and its role in cellular signaling.

Physicochemical Properties

DLPC is a white, crystalline solid at room temperature.[1] Its amphiphilic nature, arising from a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, allows it to self-assemble into various structures in aqueous environments, such as micelles and liposomes.[2][3][5]

Table 1: Physicochemical Data for DLPC

| Property | Value | Source |

| CAS Number | 18194-25-7 | [1][6] |

| Molecular Formula | C32H64NO8P | [1][6] |

| Molecular Weight | 621.83 g/mol | |

| Physical Form | White to off-white solid | [1][3] |

| Purity | ≥98% | [1] |

| Transition Temperature (Tm) | -2°C | [7][8] |

| Solubility | Soluble in ethanol (up to 100 mM), chloroform.[1] Sparingly soluble in aqueous solutions.[1] | |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Core Applications and Experimental Protocols

DLPC's medium-length saturated acyl chains give it a low phase transition temperature, making it ideal for creating fluid model membranes at or below room temperature. This property is particularly advantageous for studying membrane dynamics and the function of reconstituted membrane proteins.

Liposome Formulation

DLPC is extensively used in the creation of liposomes for research and as drug delivery vehicles.[4][9][10] The fluidity of DLPC-based liposomes can be modulated by temperature and the inclusion of other lipids.

Experimental Protocol: Preparation of DLPC Unilamellar Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

-

This compound (DLPC) powder

-

Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Chloroform or a chloroform/methanol mixture

-

Rotary evaporator

-

Bath sonicator

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve a known amount of DLPC in chloroform in a round-bottom flask. Create a thin lipid film by removing the organic solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing. This will form a milky suspension of multilamellar vesicles (MLVs).

-

Sonication: To break down the large MLVs, sonicate the suspension in a bath sonicator until the solution becomes translucent.

-

Extrusion: For a uniform size distribution, pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. Repeat this process 10-20 times to ensure homogeneity.

-

Storage: Store the resulting unilamellar liposome suspension at 4°C. Due to the potential for hydrolysis, it is recommended to use the liposomes within a few days.

Workflow for DLPC Liposome Preparation

Membrane Protein Reconstitution in Nanodiscs

DLPC is also a key component in the formation of nanodiscs, which are nanoscale lipid bilayers stabilized by a surrounding belt of scaffold proteins.[11][12] These structures provide a more native-like environment for studying membrane proteins compared to detergents.

Experimental Protocol: Reconstitution of a Membrane Protein into DLPC Nanodiscs

This protocol outlines a general procedure for reconstituting a membrane protein into nanodiscs.

Materials:

-

Purified membrane protein of interest, solubilized in a suitable detergent (e.g., sodium cholate)

-

DLPC

-

Membrane Scaffold Protein (MSP)

-

Detergent-removal beads (e.g., Bio-Beads)

-

Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.5)

Procedure:

-

Component Mixture: In a microcentrifuge tube, combine the detergent-solubilized membrane protein, DLPC, and MSP in a specific molar ratio (e.g., 1:76 protein:lipid for DLPC nanodiscs) in the reconstitution buffer.[13] The mixture should also contain detergent at a concentration above its critical micelle concentration.

-

Incubation: Incubate the mixture at a temperature above the phase transition of DLPC (e.g., 25°C) for 1-2 hours with gentle agitation to allow for the components to equilibrate.[14]

-

Detergent Removal: Add detergent-removal beads to the mixture to initiate the self-assembly of the nanodiscs. The slow removal of detergent drives the formation of the lipid bilayer within the scaffold protein belt.

-

Incubation for Assembly: Continue to incubate the mixture with the beads for several hours or overnight at the appropriate temperature.

-

Purification: Remove the beads and purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography.

-

Characterization: Characterize the resulting nanodiscs for size, homogeneity, and protein incorporation.

Membrane Protein Reconstitution into Nanodiscs

Role in Signaling Pathways

DLPC is not a direct signaling molecule in the way that second messengers are. Instead, its primary role in signaling is structural, influencing the physical properties of the cell membrane, which in turn can modulate the function of membrane-associated signaling proteins.

The incorporation of DLPC into a lipid bilayer can:

-

Increase Membrane Fluidity: Due to its low phase transition temperature, DLPC can increase the overall fluidity of a membrane. This can affect the lateral diffusion of membrane receptors and other signaling proteins, potentially influencing their interactions and activation.

-

Alter Bilayer Thickness: The shorter acyl chains of DLPC result in a thinner bilayer compared to phospholipids with longer chains.[2][3] This can impact the transmembrane domains of proteins, affecting their conformation and activity.

DLPC is also a selective agonist for the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro.[15] Activation of LRH-1 by DLPC can induce the expression of enzymes involved in bile acid biosynthesis, leading to increased bile acid levels and a reduction in hepatic triglycerides and serum glucose.[15][16] This suggests a potential therapeutic role for DLPC in metabolic diseases.[15]

Conceptual Overview of DLPC's Signaling Roles

Safety and Handling

DLPC should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of the powder by working in a well-ventilated area.[1] For detailed safety information, refer to the product's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable phospholipid for researchers in the life sciences and drug development. Its well-defined properties and ease of use in forming model membrane systems make it an essential tool for studying membrane structure and function, as well as for the formulation of lipid-based drug delivery systems. A thorough understanding of its characteristics and appropriate handling are crucial for its effective application in research and development.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. DLPC, 18194-25-7 | BroadPharm [broadpharm.com]

- 3. This compound | 18194-25-7 [chemicalbook.com]

- 4. CAS 18194-25-7: this compound [cymitquimica.com]

- 5. DLPC, 6542-05-08 | BroadPharm [broadpharm.com]

- 6. scbt.com [scbt.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. nbinno.com [nbinno.com]

- 10. (S)-1,2-Dilauroyl-sn-glycero-3-phosphocholine | Futur Enzymes [futurenzymes.com]

- 11. Self-Assembly of Polymer-Encased Lipid Nanodiscs and Membrane Protein Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Lipid–Protein Nanodiscs Offer New Perspectives for Structural and Functional Studies of Water-Soluble Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abmole.com [abmole.com]

- 16. This compound | 18194-25-7 | MOLNOVA [molnova.com]

An In-depth Technical Guide to the Phase Transition of DLPC Phospholipid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a crucial parameter in the fields of membrane biophysics and drug delivery. Understanding the thermal behavior of DLPC is essential for the rational design of lipid-based formulations and for fundamental studies of biological membranes.

Core Concepts of Phospholipid Phase Transition

Phospholipids, the primary components of biological membranes, can exist in different physical states, or phases, depending on the temperature. The transition from a well-ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) is a key characteristic of lipid bilayers. This phase transition is defined by the melting temperature (Tm), at which the hydrocarbon chains of the phospholipids change from a tightly packed, all-trans conformation to a disordered, fluid state with rotational gauche isomers.[1][2]

The phase transition temperature is influenced by several factors, including the length of the hydrocarbon chains, the degree of unsaturation, the nature of the headgroup, and the presence of other molecules such as cholesterol. Longer saturated acyl chains lead to higher Tm values due to increased van der Waals interactions.

Quantitative Data on DLPC Phase Transition Temperature

The phase transition temperature of DLPC has been determined by various techniques, with Differential Scanning Calorimetry (DSC) being the most common. The Tm of DLPC is notably low, making it a lipid that exists in a fluid state at physiological temperatures. The exact value can vary depending on the experimental conditions, particularly the solvent and the lamellarity of the lipid assembly.

| Method | Solvent/Conditions | Main Transition Temperature (Tm) (°C) | Other Transitions (°C) | Reference(s) |

| Differential Scanning Calorimetry (DSC) | 50 wt.% aqueous ethylene glycol | -0.4 (metastable ripple gel to liquid crystalline) | 1.7 (lamellar crystalline to intermediate liquid crystalline)4.5 (intermediate liquid crystalline to liquid crystalline) | [3] |

| Differential Scanning Calorimetry (DSC) | Multilamellar aqueous suspension | -1.8 | - | [2] |

| Not Specified | Not Specified | -2 | - | |

| Force Spectroscopy | Supported lipid bilayer | -1 | - |

Experimental Methodologies for Determining Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of phospholipids. Below are detailed overviews of the most common methods used for DLPC.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] During a phase transition, the sample absorbs or releases heat, resulting in a detectable peak in the DSC thermogram.[5]

Experimental Protocol for DSC Analysis of DLPC Liposomes:

-

Liposome Preparation:

-

Thin-Film Hydration Method: A known amount of DLPC is dissolved in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum to remove any residual solvent.[3] The lipid film is then hydrated with a buffer solution by vortexing or gentle agitation above the Tm of the lipid to form multilamellar vesicles (MLVs).[6]

-

Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using an extruder.[6] This is typically done at a temperature above the lipid's Tm.[6]

-

-

Sample Preparation for DSC:

-

A specific concentration of the liposome suspension (e.g., 1 mg/mL of lipid) is prepared.[3]

-

The sample and a reference (the same buffer used for hydration) are degassed under vacuum to prevent bubble formation during the scan.[3]

-

The sample and reference are carefully loaded into the respective cells of the DSC instrument.[3]

-

-

DSC Measurement:

-

An excess pressure (e.g., 3 atmospheres) is applied to the cells to prevent boiling at higher temperatures.[3][7]

-

The samples are subjected to a controlled heating and cooling program. A typical scan rate for lipid vesicles is 1°C/min.[3]

-

Multiple heating and cooling cycles are often performed to ensure the reproducibility of the transition.[3]

-

The heat flow as a function of temperature is recorded, and the Tm is determined from the peak of the endothermic transition.

-

Figure 1. Experimental workflow for determining the phase transition temperature of DLPC using Differential Scanning Calorimetry (DSC).

Oscillatory Rheology

Oscillatory rheology measures the viscoelastic properties of a material by applying a small oscillatory stress or strain.[8] At the phase transition temperature, the conformational changes in the phospholipid molecules lead to abrupt changes in the viscoelasticity of the lipid suspension, which can be detected by a rheometer.[8]

Experimental Protocol for Oscillatory Rheology:

-

Sample Preparation: A suspension of DLPC liposomes is prepared as described for the DSC method.

-

Rheological Measurement:

-

The liposome suspension is loaded into the rheometer, which is equipped with a temperature control unit.

-

A small-amplitude oscillatory shear is applied to the sample at a constant frequency.

-

The temperature is ramped up or down across the expected Tm range.

-

The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties, respectively, are monitored as a function of temperature.

-

The phase transition is identified by a sharp change in the rheological parameters.

-

Figure 2. Experimental workflow for determining the phase transition temperature of DLPC using Oscillatory Rheology.

Nanoplasmonic Sensing (NPS)

Nanoplasmonic sensing is an optical technique that can detect conformational changes in liposomes.[9][10] Liposomes are immobilized on a sensor surface, and changes in their structure due to the phase transition are detected as a shift in the nanoplasmonic resonance signal.[9][10]

Experimental Protocol for Nanoplasmonic Sensing:

-

Liposome Preparation: DLPC liposomes are prepared, typically as SUVs, to facilitate immobilization.

-

NPS Measurement:

-

The liposome suspension is introduced into a measurement chamber containing a sensor chip (e.g., silicon dioxide).[9][10]

-

The liposomes are allowed to immobilize onto the sensor surface.

-

The temperature of the measurement chamber is gradually increased through the expected Tm of DLPC.

-

The nanoplasmonic resonance signal (e.g., peak wavelength shift) is monitored in real-time.

-

The phase transition is identified by a distinct change or drop in the NPS signal.[9][10]

-

Figure 3. Experimental workflow for determining the phase transition temperature of DLPC using Nanoplasmonic Sensing (NPS).

Relevance in Drug Development and Research

The low phase transition temperature of DLPC is a key property that makes it useful in various applications:

-

Model Membranes: DLPC is often used to create model membranes that are in a fluid state at and below room temperature, facilitating studies of membrane protein function and lipid-protein interactions.

-

Drug Delivery: In liposomal drug formulations, the Tm of the constituent lipids affects the stability, permeability, and drug release characteristics of the vesicles. The fluidity of DLPC-containing liposomes at physiological temperatures can be advantageous for certain drug delivery applications.

Conclusion

This technical guide has provided a detailed overview of the phase transition temperature of DLPC, including quantitative data and experimental methodologies for its determination. A thorough understanding of this fundamental property is critical for professionals in biophysical research and the development of lipid-based technologies. The provided protocols and workflows serve as a valuable resource for designing and executing experiments to characterize the thermal behavior of DLPC and other phospholipids.

References

- 1. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 2. tainstruments.com [tainstruments.com]

- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. ucm.es [ucm.es]

- 8. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology [mdpi.com]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a key parameter in the fields of biochemistry, drug delivery, and membrane protein research. Understanding the CMC is essential for the effective application of DLPC in forming micelles and other self-assembled structures for various scientific applications.

Introduction to DLPC and its Critical Micelle Concentration

This compound (DLPC) is a synthetic, saturated diacyl-glycerophosphocholine. Like other amphiphilic molecules, DLPC monomers in an aqueous solution will self-assemble into aggregates, such as micelles, when the concentration reaches a certain threshold. This threshold is known as the critical micelle concentration (CMC). Below the CMC, DLPC molecules exist predominantly as monomers. Above the CMC, the addition of more DLPC leads to the formation of micelles, with the monomer concentration remaining relatively constant at the CMC. The CMC is a critical parameter as it dictates the concentration at which DLPC can be effectively used to solubilize non-polar substances, including drugs and membrane proteins.

While DLPC is well-known for forming lipid bilayers in liposomes, its ability to form micelles is also of significant interest, particularly in the context of mixed-micellar systems for drug delivery and in the study of lipid-protein interactions. However, it is important to note that diacylphospholipids with longer acyl chains, like DLPC, have very low CMC values, often in the nanomolar to micromolar range, making their precise experimental determination challenging.

Quantitative Data on the CMC of DLPC

The experimental determination of the CMC for diacylphospholipids like DLPC is notably difficult due to their very low aqueous solubility and tendency to form vesicles. Consequently, there is a scarcity of directly measured CMC values for pure DLPC in the peer-reviewed literature under standard aqueous conditions. Often, related lysophospholipids or phospholipids with shorter acyl chains are used as surrogates in studies requiring micellar systems.

Table 1: Factors Influencing the Critical Micelle Concentration of Phospholipids

| Factor | Effect on CMC | Rationale |

| Acyl Chain Length | Decreases with increasing chain length | Increased hydrophobicity of the tail leads to a greater thermodynamic driving force for micellization to minimize contact with water. |

| Temperature | Variable | For many non-ionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature and then may increase. This is due to the complex interplay of dehydration of the hydrophilic headgroup and disruption of the structured water around the hydrophobic tails. |

| Ionic Strength (Salt Concentration) | Generally decreases | The addition of electrolytes shields the electrostatic repulsion between the charged headgroups, promoting aggregation at lower concentrations. |

| pH | Can influence CMC if the headgroup has a titratable moiety | For phosphatidylcholines like DLPC, the phosphocholine headgroup is zwitterionic and its charge is relatively stable over a wide pH range. However, extreme pH values can lead to hydrolysis, affecting aggregation behavior. |

| Presence of Co-solutes/Impurities | Can increase or decrease CMC | Organic molecules can partition into the micelles, affecting their stability and the concentration at which they form. |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the specific properties of the surfactant and the desired sensitivity. For phospholipids with very low CMCs, fluorescence-based methods are often preferred due to their high sensitivity.

Fluorescence Spectroscopy using Pyrene as a Probe

This is a highly sensitive and widely used method for determining the CMC of surfactants with low CMC values.

Principle: The fluorescent probe pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I₁/I₃ ratio decreases significantly. The CMC is determined by plotting the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration and identifying the inflection point of the resulting sigmoidal curve.

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DLPC in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

-

-

Sample Preparation:

-

Aliquot a small, precise volume of the pyrene stock solution into a series of glass vials.

-

Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of pyrene on the bottom of each vial. The final concentration of pyrene in the aqueous samples should be in the micromolar range (e.g., 1-2 µM) to avoid excimer formation.

-

Prepare a series of aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4) with varying concentrations of DLPC. This is typically done by creating a thin film of DLPC in each vial by evaporating the organic solvent from the stock solution, followed by hydration with the aqueous buffer and sonication to ensure dispersion.

-

The concentration range should span the expected CMC, with several points below and above.

-

-

Fluorescence Measurement:

-

Incubate the samples at a controlled temperature to allow for equilibration and partitioning of pyrene into any micelles.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334-339 nm.[1]

-

Record the emission spectra from approximately 350 nm to 450 nm.[2]

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.[1]

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each DLPC concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DLPC concentration.

-

The resulting plot should be a sigmoidal curve. The CMC is determined from the midpoint of the transition, which can be found from the maximum of the first derivative of the curve.

-

Static Light Scattering (SLS)

Principle: The intensity of light scattered by a solution is proportional to the concentration and the molar mass of the particles in the solution. Below the CMC, as the concentration of monomers increases, the scattered light intensity increases linearly. Above the CMC, the formation of much larger micelles leads to a sharp increase in the scattered light intensity. The CMC is identified as the concentration at which this sharp change in the slope of the scattering intensity versus concentration plot occurs.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of DLPC solutions in a suitable aqueous buffer at various concentrations, spanning the expected CMC.

-

Filter all solutions through a low-protein-binding filter (e.g., 0.1 or 0.22 µm) to remove any dust or large aggregates that could interfere with the light scattering measurements.

-

-

Light Scattering Measurement:

-

Use a static light scattering instrument with a laser light source.

-

Measure the intensity of the scattered light at a fixed angle (e.g., 90°) for each DLPC concentration at a constant temperature.[3]

-

-

Data Analysis:

-

Plot the scattered light intensity as a function of the DLPC concentration.

-

The plot will typically show two linear regions with different slopes. The intersection of these two lines provides an estimate of the CMC.

-

Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which the surface tension plot shows a distinct break.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of DLPC solutions in a suitable aqueous buffer at various concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

-

Ensure that the measurements are taken at a constant temperature and that the system is allowed to reach equilibrium at each concentration.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the DLPC concentration.

-

The plot will show a decrease in surface tension followed by a plateau. The CMC is determined from the intersection of the two lines fitted to these regions.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the CMC of DLPC using the pyrene fluorescence method.

Caption: Experimental workflow for CMC determination of DLPC using pyrene fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a fundamental property of DLPC that governs its self-assembly in aqueous solutions. While the direct experimental determination of the CMC for pure DLPC is challenging due to its low aqueous solubility and preference for bilayer formation, an understanding of the methodologies for CMC determination and the factors that influence it is essential for researchers working with this versatile phospholipid. The fluorescence spectroscopy method using pyrene is a particularly sensitive technique suitable for phospholipids. Careful control of experimental conditions and rigorous data analysis are paramount for obtaining reliable insights into the aggregation behavior of DLPC. This guide provides the foundational knowledge and detailed protocols necessary for professionals in drug development and scientific research to effectively work with and characterize DLPC-based systems.

References

- 1. csun.edu [csun.edu]

- 2. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Static and dynamic light-scattering studies on micellar solutions of alkyldimethylbenzylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC), a synthetic phospholipid instrumental in various research and pharmaceutical applications. Its well-defined chemical structure and physical properties make it a valuable tool for creating model biological membranes and as a component in advanced drug delivery systems.

Core Properties of this compound

This compound, also known as DLPC, is a glycerophospholipid with two lauric acid chains attached to the glycerol backbone.[1] Its amphiphilic nature, with a hydrophilic phosphocholine head group and hydrophobic lauroyl tails, drives its self-assembly into bilayer structures in aqueous environments.

| Property | Value | References |

| Molecular Weight | 621.8 g/mol | [2][3] |

| Molecular Formula | C₃₂H₆₄NO₈P | [2] |

| CAS Number | 18194-25-7 | [2] |

| Alternate Names | DLPC, 1,2-Didodecanoyl-sn-glycero-3-phosphocholine | [1] |

| Appearance | White powder | |

| Purity | ≥98% | |

| Solubility | Soluble in ethanol (~25 mg/ml), sparingly soluble in aqueous solutions |

Synthesis of this compound

The synthesis of 1,2-diacyl-sn-glycero-3-phosphocholines like DLPC can be achieved through the acylation of sn-glycero-3-phosphocholine (GPC). A representative method involves the use of lauroyl chloride as the acylating agent.

Experimental Protocol: Synthesis via Acylation

This protocol outlines a general method for the synthesis of DLPC.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Lauroyl chloride

-

Kieselguhr (diatomaceous earth)

-

Vacuum system

-

Reaction vessel with stirring capability

-

Temperature control system

Procedure:

-

Preparation of GPC-Kieselguhr Complex: Mix sn-glycero-3-phosphocholine with Kieselguhr. This complex serves to provide a large surface area for the reaction.

-

Acylation Reaction: Add lauroyl chloride to the GPC-Kieselguhr complex in a molar ratio of approximately 5:1 (lauroyl chloride:GPC).

-

Reaction Conditions: Subject the mixture to stirring under a vacuum for approximately 1 hour at a controlled temperature of 55°C.

-

Purification: After the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This may involve techniques such as column chromatography.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This is a representative protocol; specific reaction conditions may need to be optimized.

Applications in Research and Drug Development

DLPC is a versatile tool in various scientific disciplines due to its ability to form stable lipid bilayers, which are fundamental to the structure of biological membranes.

Model Membrane Systems

Supported lipid bilayers (SLBs) are widely used as model systems to study the structure and function of biological membranes and membrane-associated proteins. DLPC is a suitable lipid for forming such model membranes.

Experimental Protocol: Formation of a DLPC Supported Lipid Bilayer

This protocol describes the formation of a DLPC SLB on a solid substrate, such as glass, for analysis by techniques like Atomic Force Microscopy (AFM).

Materials:

-

This compound (DLPC) powder

-

Chloroform

-

Supported Lipid Bilayer (SLB) buffer (e.g., Tris buffer with NaCl and CaCl₂)

-

Glass coverslips

-

Sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen or argon gas stream

-

Vacuum desiccator

Procedure:

-

Lipid Film Formation:

-

Dissolve a known quantity of DLPC in chloroform in a round-bottom flask.

-

Remove the chloroform using a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.

-

Place the flask in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with SLB buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11 passes) to ensure a homogenous vesicle population.

-

-

SLB Formation on Glass Substrate:

-

Clean the glass coverslips thoroughly (e.g., by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying).

-

Apply the prepared DLPC vesicle suspension to the clean glass surface.

-

Incubate for a sufficient time (e.g., 30 minutes) to allow the vesicles to adsorb, rupture, and fuse to form a continuous lipid bilayer.

-

Gently rinse the surface with SLB buffer to remove any unfused vesicles.

-

-

Characterization:

-

The quality and continuity of the SLB can be assessed using techniques such as Atomic Force Microscopy (AFM) or Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included.

-

References

The Role of DLPC in Membrane Biophysics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length and well-characterized physical properties make it an invaluable tool in membrane biophysics research. DLPC is frequently employed to create model membranes, such as liposomes, supported lipid bilayers, and nanodiscs, which serve as simplified and controllable systems to investigate complex biological processes. This guide provides a comprehensive overview of the core properties of DLPC, detailed experimental protocols for its use, and its applications in studying membrane protein function and drug delivery mechanisms.

Core Properties of DLPC

The utility of DLPC in membrane biophysics stems from its distinct physicochemical characteristics. These properties influence the behavior of DLPC-containing model membranes and their interactions with other molecules.

Quantitative Data Summary

A summary of the key quantitative properties of DLPC is presented in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Phase Transition Temperature (Tm) | -1 to 0 | °C | |

| Bilayer Thickness | ~3.0 - 3.4 | nm | Fluid phase |

| Area per Lipid | ~0.63 | nm² | Fluid phase |

| Critical Micelle Concentration (CMC) | ~1.1 - 1.5 | mM | In pure water |

Key Applications of DLPC in Membrane Biophysics

DLPC's unique properties make it a versatile tool for a wide range of applications in membrane biophysics, from fundamental studies of lipid bilayers to the development of novel drug delivery systems.

Model Membrane Systems

DLPC is a fundamental component in the creation of various model membrane systems, each offering unique advantages for specific research questions.

-

Liposomes: These spherical vesicles, composed of one or more lipid bilayers, are widely used to study membrane permeability, fusion, and the interactions of drugs and peptides with membranes. DLPC's low phase transition temperature ensures that liposomes are in a fluid state at typical experimental temperatures.

-

Supported Lipid Bilayers (SLBs): SLBs are planar membranes formed on a solid support, providing a stable platform for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance-Dissipation (QCM-D). DLPC is often used in mixed lipid SLBs to investigate domain formation and lipid-protein interactions.[1]

-

Nanodiscs: These are small, discoidal patches of lipid bilayer encircled by a "belt" of scaffold proteins.[2] Nanodiscs provide a native-like membrane environment for integral membrane proteins, enabling their study in a soluble, detergent-free system.[2][3] DLPC is frequently used in nanodiscs for the structural and functional characterization of membrane proteins.[4]

Membrane Protein Research

The study of integral membrane proteins is challenging due to their hydrophobic nature. DLPC-based model membranes are crucial for solubilizing, purifying, and characterizing these proteins.

-

Reconstitution of Membrane Proteins: DLPC liposomes and nanodiscs provide a stable environment for reconstituting purified membrane proteins, allowing for functional assays and structural studies.[4][5] The fluidity of DLPC bilayers at low temperatures can be advantageous for maintaining the native conformation and activity of reconstituted proteins.

-

Studying Lipid-Protein Interactions: The composition of the lipid bilayer can significantly influence the structure and function of membrane proteins.[6][7][8] DLPC can be mixed with other lipids to create model membranes with varying properties, enabling researchers to investigate the specific effects of the lipid environment on protein behavior.[1][7]

Drug Delivery Research

DLPC-based liposomes are extensively explored as nanocarriers for targeted drug delivery.[9] Their biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic drugs make them attractive vehicles for therapeutic agents.[9]

-

Formulation of Drug-Carrying Liposomes: DLPC is a common component in liposomal drug formulations. By modifying the lipid composition, researchers can tune the size, charge, and stability of the liposomes to optimize drug loading and release profiles.

-

Investigating Drug Release Mechanisms: Understanding how drugs are released from liposomes is critical for designing effective delivery systems. DLPC-containing liposomes provide a model system to study the factors that govern drug release, such as membrane fluidity and permeability.[2][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DLPC.

Preparation of DLPC Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (SUVs or LUVs).[3][11][12][13][14]

Materials:

-

DLPC powder

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Round-bottom flask

-

Vacuum pump

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of DLPC in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

-

-

Hydration:

-

Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DLPC (-1 to 0 °C), so room temperature is typically sufficient.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form MLVs.[14]

-

-

Vesicle Sizing (Optional):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters with a specific pore size.[12]

-

Caption: Workflow for preparing DLPC liposomes.

Reconstitution of a Membrane Protein into DLPC Nanodiscs

This protocol describes the self-assembly of a membrane protein into DLPC nanodiscs using a membrane scaffold protein (MSP).[4][5][15][16][17]

Materials:

-

Purified integral membrane protein in a detergent solution (e.g., DDM)

-

DLPC

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1

-

Sodium cholate

-

Bio-Beads or similar detergent removal system

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Preparation of Components:

-

Solubilize DLPC in a buffer containing sodium cholate.

-

Prepare a solution of the purified membrane protein in its detergent.

-

Prepare a solution of the MSP.

-

-

Mixing and Incubation:

-

Combine the solubilized DLPC, the membrane protein solution, and the MSP solution at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:130). The optimal ratio may need to be determined empirically.[4]

-

Incubate the mixture on ice to allow for the components to equilibrate.

-

-

Detergent Removal and Self-Assembly:

-

Purification:

-

Remove the Bio-Beads by centrifugation.

-

Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

-

Caption: Workflow for membrane protein reconstitution.

Differential Scanning Calorimetry (DSC) of DLPC Vesicles

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers.[9][18][19][20][21]

Materials:

-

DLPC vesicle suspension

-

Hydration buffer

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Load a precise amount of the DLPC vesicle suspension into a DSC sample pan.

-

Load an equal volume of the hydration buffer into a reference pan.

-

-

DSC Measurement:

-

Place both pans in the DSC instrument.

-

Equilibrate the system at a temperature below the expected Tm of DLPC.

-

Scan the temperature upwards at a constant rate (e.g., 1°C/min) to a temperature well above the Tm.[19]

-

An endothermic peak will be observed as the lipid transitions from the gel to the liquid-crystalline phase.

-

-

Data Analysis:

-

The temperature at the peak maximum corresponds to the Tm.

-

The area under the peak is proportional to the enthalpy of the transition (ΔH).

-

Caption: Workflow for DSC analysis of DLPC vesicles.

Investigating Molecular Interactions with DLPC Membranes

DLPC-based model membranes are excellent platforms for studying the interactions of various molecules with lipid bilayers.

Antimicrobial Peptide (AMP) Mechanism of Action

Many antimicrobial peptides are thought to exert their activity by disrupting the bacterial cell membrane.[22][23][24][25][26] DLPC membranes, often mixed with negatively charged lipids to mimic bacterial membranes, are used to study these interactions.

The "toroidal pore" model is one proposed mechanism where AMPs induce the formation of pores in the membrane. In this model, the peptides insert into the bilayer and cause the lipid monolayers to bend inward, creating a pore that is lined by both the peptides and the lipid headgroups. This disrupts the membrane barrier, leading to leakage of cellular contents and cell death.

Caption: Mechanism of toroidal pore formation by AMPs.

Conclusion

DLPC is a cornerstone of modern membrane biophysics research. Its well-defined properties and versatility in forming various model membrane systems have enabled significant advancements in our understanding of lipid bilayers, membrane proteins, and drug-membrane interactions. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize DLPC in their scientific endeavors. As new techniques and challenges emerge, the fundamental role of DLPC as a tool to dissect the complexities of biological membranes is set to continue.

References

- 1. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 4. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Plasma membrane lipid–protein interactions affect signaling processes in sterol-biosynthesis mutants in Arabidopsis thaliana [frontiersin.org]

- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 15. cube-biotech.com [cube-biotech.com]

- 16. Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Li… [ouci.dntb.gov.ua]

- 19. benchchem.com [benchchem.com]

- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Unlocking the power of membrane biophysics: enhancing the study of antimicrobial peptides activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

Spontaneous Formation of Lipid Rafts in Model Membranes Containing DLPC: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and methodologies for studying the spontaneous formation of lipid raft-like domains in model membranes composed of mixtures containing 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). It focuses on the thermodynamic principles, quantitative analysis of phase separation, detailed experimental protocols, and the implications for cellular signaling.

Introduction to Lipid Rafts and the Role of DLPC

The fluid mosaic model of the cell membrane has evolved to incorporate the concept of lateral heterogeneity, where specific lipids and proteins transiently associate to form functional microdomains known as lipid rafts.[1][2] These domains are enriched in cholesterol and sphingolipids, existing in a liquid-ordered (Lo) phase that is more tightly packed and less fluid than the surrounding bilayer, which is in a liquid-disordered (Ld) phase.[2][3] Lipid rafts are believed to act as platforms for signal transduction, protein trafficking, and pathogen entry.[4][5]

Due to the complexity and dynamic nature of cellular membranes, model systems such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs) are invaluable tools for studying the fundamental biophysical principles of raft formation.[3][6] In these models, phase separation can be induced by mixing lipids with different physical properties.

DLPC's Role in Model Raft Systems:

DLPC is a phospholipid with short, saturated acyl chains (12:0), resulting in a very low phase transition temperature (Tm) of -1°C. Consequently, at physiological temperatures, DLPC exists in a fluid, liquid-disordered state. It is not a raft-forming lipid itself. Instead, its importance lies in its use as a component of the Ld phase in ternary or quaternary mixtures with high-Tm lipids (like DSPC or DPPC) and cholesterol.[4][6] In such mixtures, the unfavorable interaction between the disordered DLPC and the more ordered, saturated lipids, in the presence of cholesterol, drives spontaneous phase separation into coexisting Lo and Ld domains.[7] This allows researchers to create stable, observable models of the heterogeneous cell membrane.

Quantitative Data on Phase Separation in DLPC Mixtures

The formation and characteristics of lipid domains are highly dependent on the specific composition of the lipid mixture and the temperature. Below are tables summarizing quantitative data from studies on DLPC-containing model membranes.

Table 1: Composition of DLPC Mixtures Exhibiting Phase Separation

| High-Tm Lipid | Low-Tm Lipid | Cholesterol (mol%) | Temperature (°C) | Observed Phases | Reference System |

| DSPC (18:0 PC) | DLPC (12:0 PC) | 0 - 40% | 23 | Gel (Lβ) + Fluid (Lα) or Lo + Ld | Supported Lipid Bilayers |

| DPPC (16:0 PC) | DLPC (12:0 PC) | 0 - 30% | 25 | Gel (Lβ) + Fluid (Lα) or Lo + Ld | Giant Unilamellar Vesicles |

| Brain SM | DLPC (12:0 PC) | 10 - 50% | 37 | Lo + Ld | Supported Lipid Bilayers |

Note: The specific molar ratios of the high-Tm and low-Tm lipids are also critical and are often varied in these experiments to map out a full phase diagram.

Table 2: Physical Properties of Domains in DLPC/DSPC/Cholesterol Mixtures

| Property | Liquid-Ordered (Lo) Phase (DSPC-rich) | Liquid-Disordered (Ld) Phase (DLPC-rich) |

| Typical Height Difference (AFM) | ~1.0 - 1.5 nm taller | Baseline |

| Lateral Diffusion Coefficient (FRAP) | 1 - 5 µm²/s | 5 - 10 µm²/s |

| Acyl Chain Order (Laurdan GP) | High (+0.4 to +0.6) | Low (-0.2 to +0.2) |

| Partitioning of Fluorescent Probes | Prefers DiI-C18 | Prefers NBD-PC |

Experimental Protocols

Detailed methodologies are crucial for the successful reconstitution and analysis of model raft systems.

Preparation of Giant Unilamellar Vesicles (GUVs) via Electroformation

GUVs are a commonly used model system as they are free from substrate interactions.[6]

Protocol:

-

Lipid Mixture Preparation: Prepare a lipid mixture (e.g., 40% DSPC, 40% DLPC, 20% Cholesterol) in chloroform at a final concentration of 1 mg/mL.

-

ITO Slide Coating: Deposit 20-30 µL of the lipid mixture onto two conductive indium tin oxide (ITO) coated glass slides. Spread the mixture evenly.

-

Solvent Evaporation: Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.

-

Assembly of Electroformation Chamber: Create a chamber by placing a silicone spacer (e.g., 1-2 mm thick) between the two ITO slides, with the conductive, lipid-coated sides facing each other.

-

Hydration: Fill the chamber with a swelling solution (e.g., 200 mM sucrose solution).

-

Electroformation: Connect the ITO slides to a function generator. Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-3 hours at a temperature above the highest Tm of the lipid components (e.g., 65°C for DSPC-containing mixtures).

-

Vesicle Harvesting: Gently pipette the GUV suspension from the chamber for immediate use in microscopy experiments.

Formation of Supported Lipid Bilayers (SLBs) via Vesicle Fusion

SLBs are ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM).[4]

Protocol:

-

Small Unilamellar Vesicle (SUV) Preparation:

-

Dry the desired lipid mixture (e.g., DLPC/DSPC) from chloroform under a stream of nitrogen.[4]

-

Place the resulting lipid film under vacuum for at least 1 hour.

-

Rehydrate the film in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 0.5-1 mg/mL.[4]

-

Vortex vigorously to create multilamellar vesicles (MLVs).[4]

-

Sonicate the MLV suspension on ice using a probe sonicator or in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.

-

-

Substrate Preparation: Cleave a fresh mica disc and place it in a fluid cell.

-

Vesicle Fusion:

-

Add the SUV suspension to the mica surface. Include 2-5 mM CaCl₂ to facilitate vesicle rupture and fusion.

-

Incubate for 30-60 minutes at a temperature above the lipid mixture's Tm.

-

Rinse extensively with buffer to remove unfused vesicles, leaving a continuous SLB on the mica surface.

-

Characterization by Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images, allowing for the direct visualization of height differences between Lo and Ld domains.[4]

Protocol:

-

SLB Preparation: Prepare an SLB on a mica substrate as described in Protocol 3.2.

-

AFM Imaging:

-

Mount the sample on the AFM stage.

-

Operate the AFM in contact or tapping mode in a fluid cell to prevent dehydration of the bilayer.

-

Use soft cantilevers (e.g., silicon nitride, spring constant < 0.1 N/m) to avoid damaging the bilayer.

-

Scan the surface to acquire topography and phase images. The taller, more rigid Lo domains will be clearly distinguishable from the lower, softer Ld domains.

-

Perform section analysis on the images to quantify the height difference between the two phases.[4]

-

Visualizations of Workflows and Pathways

Experimental Workflow for SLB Analysis

Caption: Workflow for preparing and analyzing phase-separated SLBs.

Model of Protein Sorting and Signaling in a Phase-Separated Membrane

This diagram illustrates a hypothetical signaling pathway where receptor dimerization is modulated by partitioning into lipid domains.

Caption: Protein partitioning into raft domains can facilitate signaling.

Conclusion

Model membranes containing DLPC are powerful tools for investigating the spontaneous formation of lipid raft-like domains. By mixing low-Tm lipids like DLPC with high-Tm, raft-associated lipids and cholesterol, researchers can create stable, phase-separated systems that mimic the lateral heterogeneity of cellular membranes. The quantitative analysis of these domains using techniques like AFM and fluorescence microscopy provides crucial insights into the biophysical principles governing membrane organization. This knowledge is fundamental for understanding the role of lipid rafts in cellular processes and for the development of therapeutics that target membrane-associated signaling pathways.

References

- 1. Lipid raft - Wikipedia [en.wikipedia.org]

- 2. LIPID RAFTS, FLUID/FLUID PHASE SEPARATION, AND THEIR RELEVANCE TO PLASMA MEMBRANE STRUCTURE AND FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the Study of Dopamine Receptors Within Lipid Rafts of Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase Separation in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dilauryolphosphatidylcholine (DLPC) in Advancing Cell Membrane Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction